molecular formula C14H16ClN3O2 B2744705 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide CAS No. 941923-22-4

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide

Cat. No. B2744705
M. Wt: 293.75
InChI Key: VZOVOFJXZNZITI-UHFFFAOYSA-N
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Description

“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” is a chemical compound with the molecular formula C14H16ClN3O2. It is related to a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .


Synthesis Analysis

The synthesis of related compounds involves the creation of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” and related compounds has been studied using various physicochemical methods .


Chemical Reactions Analysis

The chemical reactions involving these compounds include the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” and related compounds have been characterized by various methods, including 1H-NMR, FTIR, and elemental analysis .

Scientific Research Applications

Synthesis Techniques

Researchers have developed several methodologies for synthesizing pyrimidinone derivatives, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide, highlighting the chemical versatility and potential for structural modification of this compound. For example, the direct SNAr displacement of 2-methylthio-4-pyrimidinones in pivalic acid has been used to access functionalized pyrimidinones and pyrimidines, showcasing a pathway to explore structure-activity relationships (Maddess & Carter, 2012). Additionally, a simple methodology involving Fe(NO3)3 in MeOH at room temperature has been discovered for the hydrolysis of pivalamide, including derivatives of 2-pivalamido-3H-pyrimidin-4-one, demonstrating a convenient route for generating the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).

Biological and Chemical Activities

The compound has also been evaluated for its potential biological activities. In one study, a dideazatetrahydrofolate analogue, structurally related to N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide, was identified as an inhibitor of thymidylate synthase, pointing to antitumor properties and suggesting its candidacy for clinical evaluation (Taylor et al., 1992). Furthermore, synthesis and antimicrobial activity studies of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated good antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Analytical and Synthetic Applications

On the analytical front, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide derivatives, demonstrating the technique's effectiveness in quality control and research applications involving similar compounds (Ye et al., 2012).

Future Directions

The future directions for research on these compounds include further development and testing of their anti-HIV-1 activity . These compounds can provide a very good basis for the development of new hits .

properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-8-11(17-13(20)14(2,3)4)12(19)18-7-9(15)5-6-10(18)16-8/h5-7H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOVOFJXZNZITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide

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